molecular formula C9H16FNO4 B2543029 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid CAS No. 2167670-48-4

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid

Cat. No.: B2543029
CAS No.: 2167670-48-4
M. Wt: 221.228
InChI Key: PCSNITIMCCDDPY-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium azide (NaN3), thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorine atom may also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability and protection during synthesis, while the fluorine atom can enhance the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSNITIMCCDDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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